

Confirming the Structure of Synthesized Ethylene Dimaleate: A Comparative Guide

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Compound of Interest

Compound Name: *Ethylene dimaleate*

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This guide provides a comparative analysis of synthesized **Ethylene Dimaleate** and two alternative diester compounds, Diethyl Succinate and Dimethyl Terephthalate. The objective is to offer a comprehensive reference for the structural confirmation of **Ethylene Dimaleate** through a detailed examination of its synthesis and a comparison of its spectroscopic data with that of well-characterized alternatives. Due to the limited availability of published spectral data for pure **Ethylene Dimaleate**, the data presented for this compound are predicted values based on established spectroscopic principles and data from related compounds.

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Comparative Analysis of Spectroscopic Data

The structural confirmation of a synthesized compound relies on a combination of analytical techniques. This section provides a comparative summary of the expected ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry data for **Ethylene Dimaleate**, alongside experimentally determined data for Diethyl Succinate and Dimethyl Terephthalate.

Analytical Technique	Ethylene Dimaleate (Predicted/Estimated)	Diethyl Succinate (Experimental)	Dimethyl Terephthalate (Experimental)
¹ H NMR	δ 6.2-6.4 (s, 2H, -CH=CH-), δ 4.3-4.4 (s, 4H, -OCH ₂ CH ₂ O-)	δ 1.25 (t, 6H, -CH ₃), δ 2.62 (s, 4H, -COCH ₂ CH ₂ CO-), δ 4.12 (q, 4H, -OCH ₂ CH ₃)	δ 3.94 (s, 6H, -OCH ₃), δ 8.05 (s, 4H, Ar-H)
¹³ C NMR	δ 165-166 (C=O), δ 130-131 (-CH=CH-), δ 62-63 (-OCH ₂ CH ₂ O-)	δ 172.1 (C=O), δ 60.3 (-OCH ₂), δ 29.1 (-CH ₂ CO), δ 14.1 (-CH ₃)	δ 166.5 (C=O), δ 133.8 (Ar-C), δ 129.5 (Ar-CH), δ 52.4 (-OCH ₃)
FTIR (cm ⁻¹)	~1720-1740 (C=O stretch), ~1640 (C=C stretch), ~1150-1250 (C-O stretch)	~1730 (C=O stretch), ~1150 (C-O stretch), ~2980 (C-H stretch)	~1720 (C=O stretch), ~1280 (C-O stretch), ~1435 (Ar C=C stretch)
Mass Spec (m/z)	Expected M ⁺ at 172. Parent ion and fragments related to loss of ethylene, CO ₂ , and ester groups.	M ⁺ at 174. Major fragments at 145, 129, 101, 73, 45.	M ⁺ at 194. Major fragments at 163 (M-OCH ₃), 135, 104, 76.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared esters are provided below.

Synthesis of Ethylene Dimaleate

The synthesis of **Ethylene Dimaleate** involves the esterification of maleic anhydride with ethylene glycol.^[1] While a simple 1:2 molar ratio would theoretically yield the desired product, in practice, this reaction often leads to the formation of unsaturated polyesters.^[2] The following protocol is a representative procedure for the synthesis of an oligoester which can be adapted to favor the formation of the dimaleate.

Materials:

- Maleic anhydride (1.0 mol)
- Ethylene glycol (2.0 mol)
- p-Toluenesulfonic acid (catalyst, 0.1% by weight of reactants)
- Toluene (as a solvent for azeotropic removal of water)

Procedure:

- A mixture of maleic anhydride, ethylene glycol, and p-toluenesulfonic acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- The reaction mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
- The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
- After cooling, the solvent is removed under reduced pressure. The resulting product is then purified, for example by column chromatography, to isolate the **ethylene dimaleate**.

Characterization Methods

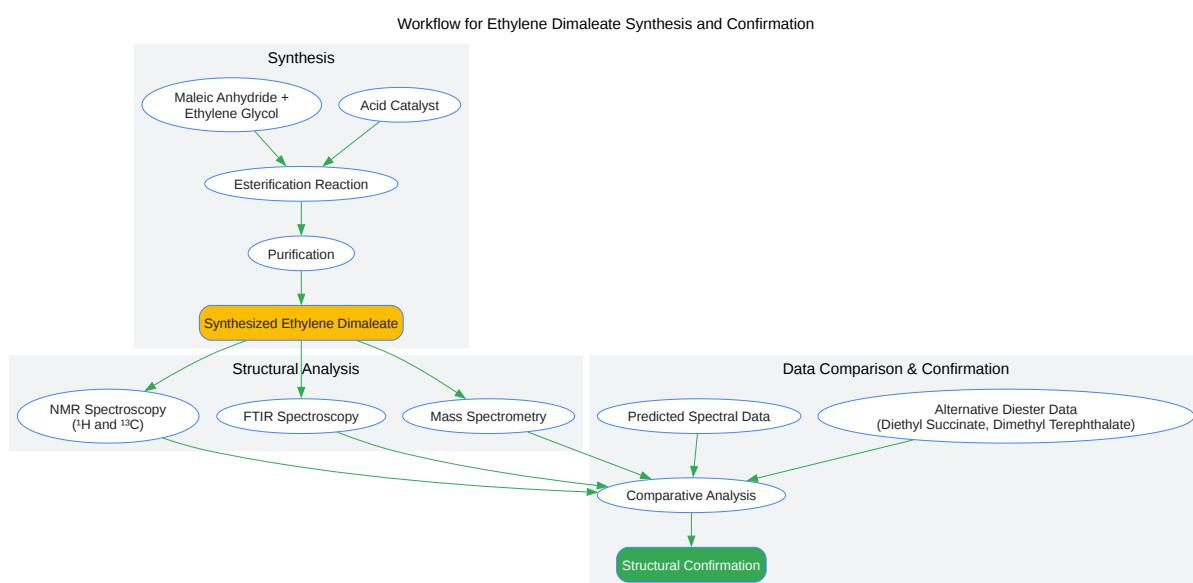
The synthesized product and the alternatives can be characterized using the following standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed to determine the purity of the compound and to obtain its mass spectrum. The sample is injected into a gas chromatograph coupled to a mass spectrometer.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **Ethylene Dimaleate**.

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Caption: Logical workflow for the synthesis and structural confirmation of **ethylene dimaleate**.

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References

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